(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid
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Overview
Description
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a propanoic acid group attached to the benzofuran moiety, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . This method includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the use of substituted biphenyls and metal complex catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. The use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported . This method is environmentally benign and offers a practical route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a therapeutic agent for treating various diseases, including diabetes and cancer.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . Additionally, it can modulate the activity of various receptors and enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: Known for its antimicrobial and anticancer properties.
Uniqueness
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is unique due to its specific structural features and the presence of the propanoic acid group, which enhances its biological activity and therapeutic potential compared to other benzofuran derivatives .
Properties
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGMXEZBXULWMP-PVSHWOEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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